molecular formula C14H10FNO B6371369 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% CAS No. 1261890-01-0

5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95%

Cat. No. B6371369
CAS RN: 1261890-01-0
M. Wt: 227.23 g/mol
InChI Key: PUZYAQFWLQTPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% (5-CFM) is an organic compound with a wide variety of applications in scientific research. It is an aromatic compound with a molecular weight of 199.14 g/mol. 5-CFM is a colorless and odorless solid, which is soluble in water and ethanol. 5-CFM is widely used in academic and industrial research due to its unique properties and versatility.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% has many applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescence probe for the detection of metal ions. 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is also used in the synthesis of fluoroquinolone antibiotics, as well as in the synthesis of benzoxazole derivatives. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is used in the synthesis of organic dyes and pigments, and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, and as a ligand in the synthesis of polymers. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is believed to act as an electron-donating group in the synthesis of fluoroquinolone antibiotics, and as a fluorescence probe for the detection of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have a low toxicity, and to be biodegradable. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is believed to have an inhibitory effect on the growth of certain bacteria, and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescence probe for the detection of metal ions. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is easy to obtain, and is relatively inexpensive.
The main limitation of using 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in lab experiments is its low solubility in water. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% may react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for research on 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in drug discovery and development. Additionally, further studies on its use as a fluorescence probe for the detection of metal ions, and as a reagent in organic synthesis, would be beneficial. Finally, further studies on its use as a catalyst in the synthesis of polymers, and as an antioxidant, would be beneficial.

Synthesis Methods

5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 5-bromo-2-fluorophenol and cyanide ion. This reaction results in the formation of 5-cyano-2-fluorophenol. The second step involves the reaction of 5-cyano-2-fluorophenol and methyl iodide. This reaction results in the formation of 5-(5-cyano-2-fluorophenyl)-3-methylphenol. The third step involves the recrystallization of the product to obtain 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in 95% purity.

properties

IUPAC Name

4-fluoro-3-(3-hydroxy-5-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-4-11(7-12(17)5-9)13-6-10(8-16)2-3-14(13)15/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZYAQFWLQTPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683805
Record name 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-01-0
Record name 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.